Antifungal protein Pr-2
Description
Properties
bioactivity |
Antifungal |
|---|---|
sequence |
QGIGVGDNDGKRGKR |
Origin of Product |
United States |
Molecular and Structural Biology of Antifungal Protein Pr 2 β 1,3 Glucanases
Gene Structure and Genomic Organization of Antifungal Protein Pr-2 Encoding Sequences
The genes encoding PR-2 proteins, or β-1,3-glucanases, are part of multigene families of varying complexity in higher plants. seedbiology.euiastate.edu For instance, the soybean genome contains at least 12 classes of β-1,3-glucanase genes, which are distributed across five different linkage groups. iastate.edu Similarly, comprehensive analyses have identified 67, 68, 130, and 158 β-1,3-glucanase genes in the cotton species G. raimondii, G. arboreum, G. hirsutum, and G. barbadense, respectively. nih.gov In Arabidopsis, 50 putative β-1,3-glucanase genes have been identified. mdpi.com
The genomic organization of these genes can involve clustering. In soybean, some β-1,3-glucanase genes are found in duplicated regions and some are organized in tandem arrays within a cluster. iastate.edu In G. raimondii, of the 67 identified β-1,3-glucanase genes, 27 were involved in segmental duplications and 13 in tandem duplications. nih.gov
The intron-exon structure of PR-2 genes can vary. Some genes, like the one encoding the barley β-1,3-glucanase isozyme GI, are intronless. lsu.edu In contrast, a β-1,3-glucanase gene (gn1) from Nicotiana plumbaginifolia contains two introns. lsu.edu The first exon often encodes a signal peptide, which directs the protein for secretion. lsu.edu The exon-intron organization is often conserved within specific subfamilies of β-1,3-glucanases across different plant species. mdpi.com For example, a study on strawberry plants identified one β-1,3-glucanase gene (FaBG2-1) with two exons and one intron, and another (FaBG2-2) that appears to be intronless. lsu.edu
Distinct Classes and Subclasses of this compound (β-1,3-Glucanases) Based on Amino Acid Sequence Analysis
The classification of PR-2 proteins (β-1,3-glucanases) is primarily based on amino acid sequence identity, which often correlates with their primary structure, cellular localization, and expression patterns. nih.gov Plant β-1,3-glucanases are categorized within the Glycoside Hydrolase (GH) family 17. nih.govmdpi.com
Several classification schemes have been proposed for plant β-1,3-glucanases. One common method divides them into classes based on their isoelectric point and structural features. nih.govseedbiology.eu
Class I proteins are typically basic, have a molecular weight of approximately 33 kDa, and are localized in the cell vacuole. nih.govseedbiology.de They are synthesized as a preproprotein containing a C-terminal extension that is cleaved during maturation and is believed to contain the vacuolar targeting signal. nih.govseedbiology.de Antifungal activity has been primarily observed in this class. nih.gov
Class II and III proteins are generally acidic, with molecular weights around 34 to 36 kDa, and are secreted into the extracellular space. nih.gov
In tobacco, for instance, the isoforms are well-characterized:
Class I: Basic proteins of about 33 kDa found in the vacuole. seedbiology.de
Class II: Acidic proteins around 34-36 kDa that are secreted. nih.gov The amino acid sequence of Class II isoforms are at least 82% identical to each other and differ from Class I enzymes at a minimum of 48.8% of positions. seedbiology.eu
Class III: Structurally similar to Class II. seedbiology.eu
Class IV: Includes stylar acidic glucanases. iastate.edu
Class V: Anther-specific β-1,3-glucanases. iastate.edu
More complex classification methods that integrate phylogenetic analysis with expression data have been developed. For example, 50 β-1,3-glucanase genes in Arabidopsis were grouped into five distinct protein domain architectures. mdpi.comscispace.com Similarly, in cotton, the numerous β-1,3-glucanase genes were classified into eight subfamilies (A-H). nih.gov
Table 1: Classification of Tobacco β-1,3-Glucanases
Protein Processing and Post-Translational Modifications Affecting this compound Maturation and Activity
The maturation and activity of PR-2 proteins are influenced by several processing and post-translational modifications (PTMs). mdpi.com Many β-1,3-glucanase genes encode precursor proteins that include an N-terminal signal peptide for secretion or vacuolar targeting. lsu.eduseedbiology.de
A key PTM is the proteolytic cleavage of these precursors. nih.gov For instance, Class I PR-2 proteins are synthesized with a C-terminal extension that is removed during their transport to the vacuole. nih.govseedbiology.de In some fungal β-1,3-glucanases, the precursor protein is cleaved into two separate polypeptide fragments that then reassemble non-covalently to form the active enzyme. nih.gov
Glycosylation is another significant PTM affecting PR-2 proteins. mdpi.com The C-terminal extension of some precursor proteins contains an N-glycosylation site. lsu.edu Differences between the theoretical molecular weight and the observed molecular weight of β-1,3-glucanases on SDS-PAGE gels are often attributed to glycosylation. mdpi.com The glycosylated isoform II of Hev b 2, a β-1,3-glucanase from rubber latex, has two glycosylation sites at Asn27 and Asn314. rcsb.org These carbohydrate moieties can form a surface patch on the molecule. rcsb.org
Other modifications can also occur. In yeast, the β-1,3-glucanase Scw4 can undergo C354-glutathionylation and multiphosphorylation. mdpi.com These different modifications may influence the protein's distribution and function. mdpi.com
Advanced Structural Characterization and Functional Implications of this compound Domain Architecture
The domain architecture of PR-2 proteins is modular and contributes to their functional diversity. mdpi.comscispace.com A common architecture includes an N-terminal signal peptide and the core GH17 catalytic domain. oup.commdpi.com Many PR-2 proteins also possess additional domains:
Carbohydrate-Binding Module (CBM): A variable C-terminal domain, now classified as CBM family 43 (CBM43), is present in many plant β-1,3-glucanases and is responsible for binding to β-1,3-glucan. oup.comscispace.com Some β-1,3-glucanases from other organisms may contain other CBMs, such as CBM4 or CBM6. mdpi.comfrontiersin.org
C-terminal Hydrophobic Sequence (CTS): This sequence can act as a transient transmembrane domain and is implicated in vacuolar targeting or attachment via a glycosylphosphatidylinositol (GPI) anchor. scispace.com
Based on these domains, Arabidopsis β-1,3-glucanases have been categorized into five architectural groups: scispace.com
Group I: Contains the GH domain, a CBM43, and a CTS region.
Group II: Has a GH domain followed by a CBM43 module.
Group III: Possesses a GH domain and a second CBM43 domain, but no CTS.
Group IV: Includes a GH domain and a CTS.
Group V: Consists of the basic architecture with only the N-terminal sequence and the GH domain.
The presence and combination of these domains have significant functional implications. The CBM enhances the enzyme's affinity for its substrate, increasing catalytic efficiency. researchgate.net The active site architecture, such as an open cleft in endo-β-1,3-glucanases, facilitates the cleavage of internal bonds within the glucan chain. jabonline.in Molecular docking studies have identified key amino acid residues, such as Lys310 in a wheat PR-2 protein, that are crucial for molecular interactions with the β-D-glucan substrate. plos.org
Table 2: Domain Architectures of Arabidopsis β-1,3-Glucanases
Evolutionary Relationships and Phylogenetic Analysis of this compound across Diverse Organisms
Phylogenetic analyses of PR-2 (β-1,3-glucanase) protein sequences reveal complex evolutionary relationships and provide insights into their functional diversification. oup.com These analyses typically group the proteins into distinct clades or subfamilies that often correlate with their structural and functional classifications. nih.gov
Across diverse organisms, β-1,3-glucanases are found in multiple glycoside hydrolase (GH) families, indicating convergent evolution. mdpi.com While plant PR-2 proteins are predominantly in the GH17 family, fungal exo-β-1,3-glucanases are often in GH5 and GH55, and bacterial ones are frequently in GH16. mdpi.com
Within plants, phylogenetic trees constructed from amino acid sequences of PR-2 proteins show clear branching patterns. For example, a phylogenetic analysis of soybean β-1,3-glucanases grouped them into branches that aligned with the established classes (I, II, III, etc.) from tobacco. iastate.edu A study on wolfberry identified 58 β-1,3-glucanase genes that formed six distinct evolutionary branches within the species and nine branches when compared with Arabidopsis thaliana. researchgate.netmdpi.com
The evolution of the PR-2 gene family in plants is thought to have involved gene duplication events, including segmental and tandem duplications, followed by functional divergence. iastate.edunih.gov This has led to the wide array of isoforms with different expression patterns and physiological roles. oup.comnih.gov For instance, it is hypothesized that ancestral β-1,3-glucanases with a broad expression pattern (like Group I in Arabidopsis) may have given rise to isoforms with more specialized functions through changes in their domain architecture and expression regulation. scispace.com The evolutionary history of these proteins highlights their adaptation for roles in both development and defense. scielo.br
Biosynthesis and Regulation of Antifungal Protein Pr 2 Expression
Transcriptional Regulation Mechanisms of Antifungal Protein Pr-2 Genes
The expression of genes encoding the this compound, a type of β-1,3-glucanase, is primarily regulated at the transcriptional level. mdpi.com This process is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by plant cell receptors. mdpi.com This recognition triggers a signaling cascade that leads to the activation of specific transcription factors.
In Brassica juncea, the promoter of the BjPR2 gene contains cis-regulatory elements that respond to defense signals, hormones, and wounding. researchgate.net These elements serve as binding sites for transcription factors that can either activate or repress gene expression. For instance, the transcription coactivator NPR1 (NON-EXPRESSOR OF PATHOGENESIS-RELATED GENES 1) is a key regulator required for the transcriptional induction of PR-2 in response to salicylic (B10762653) acid (SA). frontiersin.org Conversely, its paralogs, NPR3 and NPR4, may act as transcriptional co-repressors. frontiersin.org
Furthermore, studies in Arabidopsis thaliana have shown that the SET domain group protein SDG8 is involved in potentiating the sustained transcriptional induction of PR-2 during a plant's defense response. frontiersin.org In the absence of SDG8, the expression of PR-2 decreases over time following an initial induction by SA. frontiersin.org This indicates that epigenetic mechanisms also play a crucial role in the long-term expression of PR-2 genes.
The complexity of transcriptional regulation is further highlighted by the involvement of various signaling pathways. For example, ethylene-responsive factors (ERFs) are transcription factors that can be activated by the plant hormone ethylene (B1197577), leading to the induction of PR-2 gene expression. scispace.com
Spatiotemporal Expression Patterns of this compound in Plant Tissues under Various Conditions
The expression of Pr-2 is not uniform throughout the plant; it exhibits distinct spatial and temporal patterns depending on the conditions. nih.govnih.gov Under normal growth conditions, PR-2 genes may be constitutively expressed at low levels in certain tissues, such as roots and cultured cells. scispace.com However, upon pathogen attack or exposure to elicitors, their expression is significantly upregulated in a coordinated manner.
Following infection, PR proteins like Pr-2 accumulate both locally in the infected and surrounding tissues and systemically in distant, uninfected parts of the plant. nih.gov This systemic expression is a key feature of SAR and helps to protect the entire plant from subsequent infections. nih.gov In Arabidopsis thaliana challenged with the necrotrophic fungus Alternaria brassicae, however, PR-2 genes were not significantly induced in either local or distal leaves without prior wounding, suggesting a dependency on the type of pathogen and the context of the interaction. nih.gov
Studies using promoter-reporter gene fusions, such as the BjPR2 promoter from Brassica juncea linked to the β-glucuronidase (GUS) gene, have provided detailed insights into these expression patterns. researchgate.net In transgenic Arabidopsis, the BjPR2 promoter was shown to drive GUS expression in response to fungal infection and wounding. researchgate.net It also displayed age-dependent and organ-specific expression, with activity observed in seedlings, lateral organ junctions, leaf serrations, the base of siliques, and the receptacle. researchgate.net This indicates that Pr-2 may have roles not only in defense but also in developmental processes.
The timing of PR-2 expression is also critical. In response to infection with Pseudomonas syringae, PR-2 mRNA levels in Arabidopsis increase significantly over a 48-hour period. frontiersin.org The sustained expression of PR-2 is crucial for an effective long-term defense response. frontiersin.org
Hormonal Modulation of this compound Biosynthesis
The biosynthesis of Pr-2 is intricately modulated by a network of plant hormones, with salicylic acid (SA) and jasmonic acid (JA) playing central, often opposing, roles. uu.nloup.com Ethylene (ET) also contributes significantly to this regulatory network. nih.gov
Salicylic acid is a primary positive regulator of the expression of acidic isoforms of PR-2. pnas.orgoup.com Pathogen infection often leads to an increase in endogenous SA levels, which in turn activates the expression of PR-2 as part of the SAR response. nih.gov The application of exogenous SA can mimic this effect and induce PR-2 gene expression. researchgate.netoup.com
In contrast, jasmonic acid and its methyl ester, methyl jasmonate (MeJA), generally act as inhibitors of SA-induced acidic PR-2 expression. oup.comscispace.com This antagonistic interaction is a key aspect of the crosstalk between the SA and JA signaling pathways. scispace.com For instance, in mature tobacco leaves, MeJA was found to inhibit the SA-induced accumulation of acidic Pr-1 and Pr-2 proteins. oup.com However, JA can induce the expression of basic isoforms of PR proteins. scispace.com
Ethylene often works in conjunction with JA to regulate defense responses, particularly against necrotrophic pathogens. uu.nl The ethylene signaling pathway can lead to the induction of certain PR genes, including some basic isoforms of PR-2. scispace.comscielo.br The interaction between these hormonal pathways is complex; for example, a combined treatment of tobacco with MeJA and SA resulted in a stronger induction of PR-1 gene expression than with SA alone, suggesting a synergistic effect in some contexts. uu.nl
Other hormones, such as abscisic acid (ABA), gibberellins, and auxins, also influence PR gene expression, as evidenced by the presence of responsive elements for these hormones in the promoters of PR genes. nih.govnih.gov This indicates that the hormonal regulation of Pr-2 biosynthesis is a highly integrated process, allowing the plant to mount a defense response that is tailored to the specific stress encountered.
Analysis of Biotic and Abiotic Stress-Induced Regulation of this compound
The expression of the this compound is significantly influenced by both biotic and abiotic stresses, highlighting its role as a general stress-responsive protein. jetir.orgtechscience.com
Biotic Stress: The primary role of Pr-2 is in plant defense against pathogens. Infection by biotrophic and hemibiotrophic fungi and bacteria strongly induces PR-2 gene expression, typically through the salicylic acid signaling pathway. nih.govfrontiersin.org For example, infection of Arabidopsis with the bacterial pathogen Pseudomonas syringae leads to a substantial increase in PR-2 transcripts. frontiersin.org Similarly, infection of garlic with Fusarium species results in the upregulation of PR-2 genes. nih.gov The induction of Pr-2, which is a β-1,3-glucanase, is a direct defense mechanism, as it can hydrolyze the β-1,3-glucan in fungal cell walls, leading to their degradation. nih.govfrontiersin.org
Abiotic Stress: In addition to pathogen attack, various abiotic stresses can also trigger the expression of PR-2 genes. These stresses include:
Wounding: Mechanical damage to plant tissues can induce the expression of PR-2 genes, often mediated by the jasmonic acid and ethylene signaling pathways. researchgate.net
High Salinity: Salt stress has been shown to induce the expression of PR-1 and PR-2 in Arabidopsis. oup.com This induction appears to be partially dependent on salicylic acid. oup.com
Osmotic Stress: Conditions that cause osmotic stress can also lead to the upregulation of PR genes. oup.com
Cold Stress: Low temperatures have been identified as an inducer of PR gene expression. oup.com
Heat Stress: Constitutive expression of a transcriptional coactivator in Arabidopsis led to enhanced tolerance to heat stress, which was associated with the accumulation of PR-2 and PR-3 transcripts. scispace.com
This broad inducibility suggests that Pr-2 and other pathogenesis-related proteins are part of a general stress adaptation response in plants, playing roles beyond direct antimicrobial activity. techscience.comoup.com The signaling pathways for biotic and abiotic stress responses are known to share certain components, leading to the co-regulation of genes like PR-2. oup.com
Table 2: Regulation of Pr-2 by Biotic and Abiotic Stressors
| Stressor | Type | Effect on Pr-2 Expression | Primary Signaling Pathway(s) |
|---|---|---|---|
| Fungal Pathogens | Biotic | Induction | Salicylic Acid |
| Bacterial Pathogens | Biotic | Induction | Salicylic Acid |
| Wounding | Abiotic | Induction | Jasmonic Acid / Ethylene |
| High Salinity | Abiotic | Induction | Salicylic Acid (partial) |
| Osmotic Stress | Abiotic | Induction | Multiple |
| Cold Stress | Abiotic | Induction | Multiple |
| Heat Stress | Abiotic | Induction | Multiple |
Antifungal Mechanisms of Action of Antifungal Protein Pr 2 β 1,3 Glucanases
Enzymatic Hydrolysis of Fungal Cell Wall Components, Specifically β-1,3-Glucan, by Antifungal Protein Pr-2
The primary mechanism of action for Pr-2 proteins is the enzymatic hydrolysis of β-1,3-glucan, a vital polysaccharide in the cell walls of many filamentous fungi. nih.govagrobiologicalrecords.com This process is particularly effective at the hyphal apex, the growing tip of the fungus, where the cell wall is nascent and the β-1,3-glucan is more exposed. nih.govcigb.edu.cu
The Pr-2 enzymes are endoglucanases that catalyze the hydrolytic cleavage of β-1,3-D-glucosidic linkages within the β-1,3-glucan polymers. slu.senih.gov This degradation weakens the structural integrity of the fungal cell wall, leading to osmotic instability, cell lysis, and ultimately, cell death. nih.govcigb.edu.cu In vitro studies have consistently demonstrated the antifungal efficacy of Pr-2 proteins, which are active at micromolar concentrations against a broad spectrum of fungal pathogens. nih.govcigb.edu.cu
Beyond direct fungal cell wall degradation, the hydrolysis of β-1,3-glucan by Pr-2 proteins can also trigger further plant defense responses. The resulting β-1,3-glucan oligosaccharides can act as elicitors, which are recognized by the plant's immune system. slu.senih.govmdpi.com This recognition initiates signaling cascades that lead to a wider, systemic defense response, amplifying the plant's resistance to the pathogen. nih.govencyclopedia.pubnih.gov
Investigation of Cellular and Subcellular Effects of this compound on Fungal Pathogens
The enzymatic activity of Pr-2 proteins induces significant and observable cellular and subcellular changes in fungal pathogens. Microscopic studies have revealed that exposure to Pr-2 proteins causes morphological abnormalities in fungal hyphae. slu.semdpi.com
A key effect is the lysis of hyphal tips. slu.senih.gov For instance, in Fusarium solani, treatment with vacuolar class I β-1,3-glucanase isoforms resulted in the lysis of the hyphal tips and subsequent inhibition of growth. nih.gov Similarly, when applied to Trichoderma longibrachiatum, Pr-2 proteins, especially in combination with chitinases, caused balloon-like swelling and lysis at the hyphal tip. slu.se Other observed effects include mycelial deformations and inhibition of spore germination. nih.govmdpi.com
Localization studies have identified where Pr-2 proteins accumulate to combat fungal invasion. In infected bean leaves, Pr-2 has been found in the vacuoles of epidermal and parenchyma cells, as well as in the intercellular spaces. slu.se In tomato roots infected with Fusarium oxysporum, Pr-2 was predominantly located in the host's cell walls and vacuoles, and also within the cell wall and septa of the fungus itself. slu.se This strategic positioning allows the protein to act directly on the invading pathogen.
Research on Synergistic Interactions of this compound with Other Pathogenesis-Related Proteins (e.g., Chitinases)
Research has consistently shown that the antifungal activity of Pr-2 (β-1,3-glucanases) is significantly enhanced when acting in concert with other pathogenesis-related (PR) proteins, most notably chitinases (PR-3 proteins). nih.govbohrium.comnumberanalytics.com This synergistic effect stems from the complementary actions of these enzymes on the two major components of most fungal cell walls: β-1,3-glucan and chitin (B13524). encyclopedia.pubscispace.com
While Pr-2 proteins degrade β-1,3-glucans, chitinases hydrolyze the β-1,4-linkages of chitin. slu.se The combined enzymatic assault leads to a more profound disruption of the cell wall's structural integrity than either enzyme could achieve alone. capes.gov.brcabidigitallibrary.org This synergy has been demonstrated to inhibit the growth of a wide range of fungi both in vitro and in planta. slu.senih.gov For example, a combination of purified β-1,3-glucanase and chitinase (B1577495) C from cucumber showed synergistic inhibition of fungal growth. capes.gov.br
Transgenic studies provide compelling evidence for this synergy. Tomato plants engineered to simultaneously express both a tobacco class I chitinase and a class I β-1,3-glucanase exhibited substantially increased resistance to Fusarium oxysporum. scispace.comresearchgate.net In contrast, transgenic plants expressing only one of these enzymes did not show significant protection, highlighting the importance of the combined action. scispace.comresearchgate.net This coordinated induction of different PR proteins appears to create a broader and more robust resistance against fungal pathogens. slu.se
Table 1: Examples of Synergistic Antifungal Activity
| Plant Source of Hydrolases | Pathogen | Observed Effect |
|---|---|---|
| Tobacco (in transgenic Tomato) | Fusarium oxysporum | 36% to 58% reduction in disease severity. researchgate.net |
| Cucumber | Various fungi | Synergistic inhibition of fungal growth. capes.gov.br |
| Pea | Trichoderma longibrachiatum | Balloon-like swelling and lysis of the hyphal tip. slu.se |
Study of Fungal Counter-Defense Mechanisms and Development of Resistance to this compound
Despite the effectiveness of Pr-2 proteins, some fungal pathogens have evolved counter-defense mechanisms to overcome this aspect of the plant immune response. One strategy is for the fungus to become insensitive to the plant's hydrolytic enzymes. For example, the tomato pathogen Cladosporium fulvum has demonstrated insensitivity to the host's basic chitinases and β-1,3-glucanases. scialert.net
Another fungal strategy involves altering the composition of their cell walls to avoid recognition and degradation. Since chitin can act as an elicitor of plant defense, some fungi reduce or mask the chitin content in their specialized infection structures, such as hyphae that directly contact host cells. scialert.net By doing so, they may not only resist lysis by chitinases but also avoid triggering the host's broader defense mechanisms. scialert.net
Furthermore, some pathogens may secrete their own proteins to interfere with the host's defense. Recent research suggests that pathogens can produce "PR-like proteins" that may form complexes with the host's PR proteins, thereby inhibiting their defensive functions. nih.gov This highlights an ongoing evolutionary arms race between plants and their fungal pathogens, where pathogens adapt to the host's defenses.
Comparative Analysis of Antifungal Mechanisms Across Different this compound Subclasses
The PR-2 family of β-1,3-glucanases is diverse, with different structural classes and isoforms exhibiting varying levels of enzymatic and antifungal activity. slu.se These proteins are broadly grouped into classes based on their amino acid sequences, isoelectric points, and cellular localization. nih.govcigb.edu.cu
Class I glucanases are typically basic proteins of about 33 kDa, located in the plant cell vacuole. nih.gov They are synthesized as preproproteins that require processing to become active. nih.gov
Classes II and III consist of acidic, extracellular proteins with a molecular mass of approximately 36 kDa. nih.gov
Research indicates that these subclasses differ significantly in their antifungal potency. Class I vacuolar β-1,3-glucanase isoforms from tobacco have been found to be the most active against Fusarium solani, causing lysis of hyphal tips and inhibiting growth. nih.gov In contrast, the class II isoforms of the same enzyme showed no antifungal activity on their own. nih.gov The specific enzymatic activities can also vary greatly; some class I and II enzymes are 50 to 250 times more active in degrading the substrate laminarin than certain class II and III enzymes. seedbiology.eu
Table 2: Characteristics of this compound Subclasses
| Subclass | Typical Location | Isoelectric Point | Molecular Mass (approx.) | Key Characteristics | Antifungal Activity Example |
|---|---|---|---|---|---|
| Class I | Vacuole | Basic | ~33 kDa | Synthesized as a preproprotein requiring processing; lacks C-terminal extension in mature form. nih.govseedbiology.eu | Most active against Fusarium solani. nih.gov |
| Class II | Extracellular | Acidic | ~36 kDa | Does not have the C-terminal extension found in Class I preproproteins. nih.govfungiindia.co.in | No direct antifungal activity alone against Fusarium solani. nih.gov |
Spectrum of Antifungal Activity of Antifungal Protein Pr 2
Efficacy of Antifungal Protein Pr-2 Against Various Filamentous Fungi
The this compound, a member of the pathogenesis-related (PR) protein family, demonstrates significant inhibitory activity against a broad range of filamentous fungi, including notable plant and human pathogens. nih.gov As a β-1,3-endoglucanase, the primary mechanism of Pr-2 involves the hydrolysis of (1,3)β-glucan, a critical structural component of the fungal cell wall. nih.govcigb.edu.cunih.gov This enzymatic degradation particularly targets the hyphal apex, where the glucan is most exposed, leading to a weakened cell wall, eventual cell lysis, and death. nih.govcigb.edu.cu
Research has documented the efficacy of Pr-2 proteins from various plant sources. They are active in vitro at micromolar concentrations against numerous fungi. nih.govcigb.edu.cu For instance, a novel Pr-2 protein isolated from pumpkin rinds showed potent in vitro growth inhibition of several phytopathogenic fungi at concentrations of 10-20 µM. researchgate.net The synergistic action of Pr-2 (β-glucanases) and PR-3 (chitinases) has also been observed to enhance the inhibition of fungal growth both in vitro and in planta. nih.govnih.gov
The following table summarizes the filamentous fungi reported to be susceptible to the antifungal activity of Pr-2 proteins.
| Fungal Species | Type of Pathogen | Source of Pr-2 / Context |
| Rhizoctonia solani | Plant Pathogen | General activity of PR-2 proteins. nih.gov |
| Aspergillus fumigatus | Human Pathogen | General activity of PR-2 proteins. nih.gov |
| Fusarium oxysporum | Plant Pathogen | Activity of pumpkin rind Pr-2. researchgate.net |
| Botrytis cinerea | Plant Pathogen | Activity of pumpkin rind Pr-2. researchgate.net |
| Colletotrichum coccodes | Plant Pathogen | Activity of pumpkin rind Pr-2. researchgate.net |
| Fusarium solani | Plant Pathogen | Activity of pumpkin rind Pr-2. researchgate.net |
| Trichoderma harzianum | Fungus | Activity of pumpkin rind Pr-2. researchgate.net |
| Guignardia bidwellii | Plant Pathogen | General activity of PR-2 proteins. nih.gov |
| Alternaria brassicicola | Plant Pathogen | General activity of PR proteins. nih.gov |
| Albugo candida | Oomycete (Fungus-like) | Implicated in defense response in Brassica juncea. frontiersin.org |
Efficacy of this compound Against Pathogenic Yeast Species
In addition to its effects on filamentous fungi, the Pr-2 protein has demonstrated antifungal activity against pathogenic yeast species. The mechanism of action is presumed to be similar, involving the degradation of the yeast cell wall's glucan components. nih.gov
Notably, Pr-2 proteins have been shown to be active against Candida albicans, a significant opportunistic human pathogen. nih.gov This activity is observed in vitro at micromolar levels, highlighting its potential as an antifungal agent. nih.govslideshare.net The fungicidal activity of some PR proteins against C. albicans has been confirmed in liquid cultures. oup.com
The table below details the pathogenic yeast species susceptible to Pr-2.
| Yeast Species | Type of Pathogen | Context of Activity |
| Candida albicans | Human Pathogen | General activity of PR-2 proteins. nih.govslideshare.net |
In Vitro and In Planta Assay Methodologies for Comprehensive Antifungal Activity Assessment of this compound
A variety of methodologies are employed to comprehensively assess the antifungal spectrum and potency of Pr-2 proteins, both in controlled laboratory settings (in vitro) and within living plants (in planta). nih.gov
In Vitro Assays: These methods are fundamental for determining the direct antifungal effect of purified Pr-2 proteins on fungal growth and viability. nih.gov
Agar (B569324) Diffusion Assays: A common method where the Pr-2 protein is placed on a filter paper disc on an agar plate previously inoculated with the target fungus. The extent of the inhibition zone around the disc indicates the protein's antifungal activity. nih.govoup.com
Microtiter Broth Dilution Assays: This quantitative method involves exposing the fungus to a range of Pr-2 concentrations in a liquid growth medium within a microtiter plate. nih.gov Fungal growth is typically measured by optical density, allowing for the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest protein concentration that prevents visible fungal growth. frontiersin.orgresearchgate.net
Spore Germination Assays: These assays specifically evaluate the effect of the Pr-2 protein on the ability of fungal spores to germinate and form hyphae. oup.comoup.com The percentage of germination inhibition is calculated by comparing treated samples to a control. mdpi.com
Whole-Cell Assays: These involve direct observation of the effects of Pr-2 on fungal cells, often using microscopy to identify morphological changes such as hyphal swelling or lysis. nih.govjetir.org Techniques like confocal laser scanning microscopy can be used to visualize membrane permeabilization, for example, by using fluorescent dyes like SYTOX Green that only enter cells with compromised membranes. researchgate.net
Enzyme Assays: To confirm the mechanism of action, assays can be performed to directly measure the β-1,3-endoglucanase activity of the Pr-2 protein. nih.gov
In Planta Assays: These assays are crucial for validating the antifungal efficacy of Pr-2 in a more biologically relevant context, demonstrating its ability to protect a plant from pathogen attack. nih.gov
Transgenic Plant Overexpression: The most definitive in planta method involves creating transgenic plants that are genetically engineered to overexpress a specific Pr-2 protein. nih.govcigb.edu.cujetir.org These plants are then challenged with a pathogenic fungus, and their resistance is compared to that of non-transgenic (wild-type) control plants. frontiersin.org Enhanced resistance in the transgenic line provides strong evidence for the protein's antifungal function in a whole-organism setting. frontiersin.org
Leaf Protection Assays: Purified Pr-2 protein can be applied directly to plant leaves before or after inoculation with a pathogen like Botrytis cinerea. The development of disease symptoms (e.g., lesions) is then monitored over time to assess the protective effect of the protein. researchgate.net
Research on Factors Influencing Antifungal Potency of this compound (e.g., pH, Temperature, Ionic Environment)
The antifungal efficacy of Pr-2 proteins can be influenced by various physicochemical factors. Understanding these influences is critical for optimizing their potential applications.
Temperature: Pathogenesis-related proteins are often characterized by their thermostability. nih.gov A Pr-2 protein isolated from pumpkin rinds was reported to be heat-stable. researchgate.net While specific temperature ranges for Pr-2 activity are not extensively detailed in the provided context, other PR proteins and antifungal proteins have shown stability at high temperatures, with some retaining activity after being heated to 75-100°C for a period. escholarship.orgnih.gov
pH: PR proteins are typically stable at low pH, which is a characteristic feature used in their extraction. nih.gov The antifungal activity of many antimicrobial proteins is pH-dependent. For example, some antifungal compounds from Lactobacillus species show maximum effect at a pH of 3-4.5. scispace.com While specific optimal pH values for Pr-2 are not consistently reported, the environment's pH can significantly impact the protein's structure, charge, and interaction with the fungal cell surface. researchgate.netresearchgate.net
Ionic Environment: The ionic strength of the medium can significantly affect the activity of antifungal proteins. slideshare.net The antifungal efficacy of cysteine-rich antifungal proteins (crAFPs), which share structural similarities with some PR proteins, is highly dependent on the ion strength of the test medium. asm.org Increased ionic strength, through the addition of salts like NaCl, can reduce the antifungal activity of some proteins. slideshare.netresearchgate.net This is often attributed to the shielding of electrostatic interactions between the cationic antifungal protein and the negatively charged fungal cell surface. mdpi.com The presence of different metal ions (e.g., K+, Mg2+, Ca2+) can also have varied effects on the potency of antifungal peptides. researchgate.net The addition of salts has been shown to inhibit the antifungal activity of a PR-5 protein, suggesting that ionic interactions are important for its function. oup.com
The table below summarizes the influence of these factors.
| Factor | Observation on Pr-2 or Related Proteins | Potential Mechanism |
| Temperature | A Pr-2 from pumpkin was found to be heat-stable. researchgate.net PR proteins are generally thermostable. nih.gov | Robust protein folding that resists denaturation at elevated temperatures. |
| pH | PR proteins are characteristically stable at low pH. nih.gov Antifungal activity of many antimicrobial proteins is pH-dependent. scispace.comresearchgate.net | pH affects the ionization state of amino acid residues, influencing protein charge, structure, and binding to fungal targets. |
| Ionic Environment | Activity of related antifungal proteins is often reduced at high ionic strength. slideshare.netasm.org | Shielding of electrostatic charges on the protein and the fungal surface, hindering the initial binding required for activity. mdpi.com |
Methodological Approaches in Antifungal Protein Pr 2 Research
Purification and Biochemical Characterization Techniques for Antifungal Protein Pr-2
The isolation and detailed biochemical analysis of Pr-2 are foundational to understanding its antifungal properties. A multi-step purification process is often employed, beginning with crude extraction from plant tissues, such as pumpkin rinds, followed by a series of chromatographic and electrophoretic techniques to achieve a high degree of purity. acs.orgresearchgate.net
Chromatography: Initial purification steps often involve water-soluble extraction and ultrafiltration to concentrate the protein sample. acs.orgnih.gov This is typically followed by cation exchange chromatography, which separates proteins based on their net positive charge. acs.orgnih.gov Further purification is achieved using reverse-phase high-performance liquid chromatography (RP-HPLC), a powerful technique that separates molecules based on their hydrophobicity. acs.orgnih.gov In some studies, gel filtration chromatography, such as with Sephadex G-75 or Bio-Gel® P-100, is used to separate proteins based on their size. nih.govmdpi.com
Electrophoresis: Sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) is a standard method used to determine the molecular mass of the purified Pr-2 protein and to assess its purity. researchgate.netnih.gov This technique separates proteins primarily by their molecular weight.
Mass Spectrometry: To obtain a precise molecular mass of the Pr-2 protein, matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is frequently utilized. acs.orgresearchgate.netnih.gov For instance, a novel antifungal protein, Pr-2, isolated from pumpkin rinds was found to have a molecular mass of 14865.57 Da using this method. acs.orgresearchgate.netnih.gov
Protein Sequencing: Automated Edman degradation is a classic technique used to determine the N-terminal amino acid sequence of the purified protein, providing crucial information for its identification and classification. acs.orgresearchgate.netnih.gov The N-terminal sequence of Pr-2 from pumpkin rinds was identified as QGIGVGDNDGKRGKR−. acs.orgnih.gov
Table 1: Summary of Techniques for Pr-2 Purification and Characterization
| Technique | Purpose | Example Finding | References |
|---|---|---|---|
| Water-Soluble Extraction & Ultrafiltration | Initial concentration of protein from crude plant extract. | Used as a preliminary step in isolating Pr-2 from pumpkin rinds. | acs.orgnih.gov |
| Cation Exchange Chromatography | Separation of proteins based on net positive charge. | A key step in the purification protocol for Pr-2. | acs.orgnih.gov |
| Reverse-Phase HPLC | High-resolution separation based on hydrophobicity. | Final purification step to obtain pure Pr-2. | acs.orgnih.gov |
| Gel Filtration Chromatography | Separation of proteins by size. | Used to resolve protein fractions during purification. | nih.govmdpi.com |
| SDS-PAGE | Determination of molecular mass and purity assessment. | Showed a single band for purified Pr-2, confirming homogeneity. | researchgate.netnih.gov |
| MALDI-TOF Mass Spectrometry | Precise determination of molecular mass. | Determined the molecular mass of pumpkin Pr-2 to be 14865.57 Da. | acs.orgresearchgate.netnih.gov |
| Automated Edman Degradation | N-terminal amino acid sequencing. | Identified the N-terminal sequence of pumpkin Pr-2. | acs.orgresearchgate.netnih.gov |
Recombinant Expression Systems and Strategies for this compound Production
To produce large quantities of Pr-2 for functional studies and potential agricultural applications, researchers utilize recombinant expression systems. These systems involve introducing the gene encoding Pr-2 into a host organism that can then synthesize the protein.
Bacterial Expression Systems: Escherichia coli is a commonly used host for recombinant protein production due to its rapid growth and well-understood genetics. nih.gov However, challenges such as the formation of insoluble inclusion bodies can occur. To overcome this, strategies like co-expression with chaperone plasmids (e.g., pG-Tf2) and incubation at low temperatures are employed to enhance the solubility and accumulation of the recombinant protein. researchgate.net
Yeast Expression Systems: The methylotrophic yeast Pichia pastoris is a powerful and widely used system for the heterologous expression of proteins. nih.govnih.govbrieflands.comfrontiersin.org It offers several advantages, including high expression levels, the ability to perform post-translational modifications, and secretion of the recombinant protein into the culture medium, which simplifies purification. nih.govthermofisher.com The promoter of the alcohol oxidase 1 gene (AOX1) is frequently used to drive high-level expression of the target protein, which is induced by methanol. frontiersin.org For example, a β-1,3-glucanase from wheat, a PR-2 family protein, was successfully expressed in Pichia pastoris X-33. nih.gov
Table 2: Comparison of Recombinant Expression Systems for Pr-2
| Expression System | Advantages | Challenges/Strategies | References |
|---|---|---|---|
| Escherichia coli | Rapid growth, well-understood genetics, low cost. | Formation of insoluble inclusion bodies. Strategies include co-expression with chaperones and low-temperature incubation. | researchgate.netnih.gov |
| Pichia pastoris | High expression levels, post-translational modifications, protein secretion, simple media requirements. | Methanol used for induction can be flammable and toxic. Methanol-free systems are being developed. | nih.govnih.govbrieflands.comfrontiersin.orgthermofisher.com |
Genetic Engineering Approaches for Enhanced this compound Expression in Plant Systems
A primary goal of Pr-2 research is to enhance the resistance of crop plants to fungal diseases. Genetic engineering offers a direct approach to achieve this by introducing and overexpressing the Pr-2 gene in susceptible plants. cigb.edu.cu
Transgenic plants that overexpress PR-2 proteins have demonstrated the antifungal activity of these proteins in planta. cigb.edu.cuasm.org The constitutive expression of PR-2 genes can be induced in crops like wheat to bolster their defense against fungal pathogens. nih.gov For instance, the overexpression of a soybean class I PR-2 protein in tobacco and potato plants resulted in significantly reduced disease symptoms caused by various fungal pathogens. cgiar.org
Furthermore, a strategy of "gene pyramiding," where multiple antifungal protein genes (such as those for thaumatin-like proteins and chitinases along with β-1,3-glucanases) are introduced into a single plant line through crossing, is being explored to enhance the protective effects and create more durable resistance. oup.com The co-expression of a β-1,3-glucanase and osmotin (B1177005) (a PR-5 protein) in transplastomic tobacco plants conferred high resistance to several fungal and oomycete pathogens under both greenhouse and field conditions. nih.gov
Molecular Biology Techniques for this compound Gene Isolation and Expression Analysis
A variety of molecular biology techniques are essential for isolating the Pr-2 gene, studying its expression patterns, and confirming the presence of the protein in both native and transgenic systems.
Gene Isolation and Cloning: The process typically begins with the isolation of the Pr-2 gene from the source organism. Polymerase Chain Reaction (PCR) is used to amplify the gene sequence, which can then be cloned into a suitable vector for sequencing or expression. plos.orgnih.gov For example, PR-2 and PR-3 genes were screened and isolated from wheat varieties using PCR amplification. plos.orgnih.gov
Gene Expression Analysis (qRT-PCR): Quantitative Real-Time PCR (qRT-PCR) is a highly sensitive and accurate technique used to measure the transcript levels of the Pr-2 gene in response to various stimuli, such as pathogen infection or abiotic stress. nih.govresearchgate.netmdpi.comnih.gov This method allows for the precise quantification of gene expression changes, providing insights into the regulatory mechanisms controlling Pr-2 production. nih.govresearchgate.net Studies have used qRT-PCR to analyze the expression of PR-2 genes in plants like Arabidopsis thaliana and tomato following fungal or viral infections. nih.govmdpi.com
Protein Detection (Western Blot): Western blotting is a powerful immunodetection technique used to confirm the presence and accumulation of the Pr-2 protein in plant extracts or from recombinant expression systems. agrisera.comrwdstco.com It involves separating proteins by SDS-PAGE, transferring them to a membrane, and then using specific antibodies that recognize and bind to the Pr-2 protein. rwdstco.combio-rad.comlongdom.org This technique was used to detect the accumulation of PR-2 protein in Arabidopsis thaliana mutants. agrisera.com
Table 3: Molecular Biology Techniques in Pr-2 Research
| Technique | Application | Key Information Gained | References |
|---|---|---|---|
| PCR | Amplification of the Pr-2 gene from genomic DNA or cDNA. | Isolation and sequencing of the Pr-2 gene. | plos.orgnih.gov |
| qRT-PCR | Quantification of Pr-2 mRNA levels. | Analysis of gene expression patterns in response to pathogens or stress. | nih.govresearchgate.netmdpi.comnih.govresearchgate.net |
| Western Blot | Detection and quantification of Pr-2 protein. | Confirmation of protein expression and accumulation in tissues. | agrisera.comrwdstco.combio-rad.comlongdom.org |
Microscopy Techniques for Visualizing Fungal-Antifungal Protein Pr-2 Interactions and Morphological Changes
Microscopy plays a crucial role in visualizing the direct effects of Pr-2 on fungal cells, providing visual evidence of its antifungal mechanism.
Confocal laser scanning microscopy is a key technique used to observe the interaction between Pr-2 and fungal cells. nih.gov Studies using this method, in conjunction with fluorescent dyes like SYTOX Green which indicates membrane damage, have demonstrated that the primary target of the Pr-2 protein from pumpkin rinds is the fungal cell membrane. acs.orgresearchgate.netnih.gov The antifungal activity of PR-2 proteins is thought to occur through the hydrolysis of (1,3)β-glucan in the fungal cell wall, particularly at the growing hyphal tips. cigb.edu.cuasm.org This enzymatic action weakens the cell wall, leading to lysis and cell death. cigb.edu.cuasm.org These morphological changes, such as inhibited spore germination and altered hyphal growth, can be directly observed and documented through various microscopy techniques. ut.ac.ir
In Silico Modeling and Structural Prediction Methods for this compound
Computational, or in silico, approaches are increasingly used to predict the three-dimensional structure of Pr-2 and to understand its function at a molecular level. nih.govnih.gov
Homology Modeling: This technique builds a 3D model of a target protein based on the known structure of a related homologous protein (a template). nih.gov For example, the SWISS-MODEL server has been used to create 3D models of wheat PR-2 proteins, using existing structures from the Protein Data Bank as templates. nih.gov
Physicochemical and Functional Predictions: Online servers like ProtParam can predict various physicochemical properties of the Pr-2 protein, such as its molecular weight and isoelectric point (pI). plos.orgnih.gov Other tools like SOPMA can predict the secondary structure elements (e.g., alpha-helices, beta-sheets, random coils) of the protein. plos.orgnih.gov These predictions provide valuable insights that can guide further experimental work. nih.govnih.gov
Table 4: In Silico Approaches in Pr-2 Research
| Method | Description | Example Application | References |
|---|---|---|---|
| Homology Modeling (e.g., SWISS-MODEL) | Predicts 3D protein structure based on a known template. | Building a 3D model of wheat PR-2 protein. | nih.gov |
| Ramachandran Plot Analysis | Assesses the stereochemical quality of a protein structure model. | Validating the predicted 3D model of PR-2. | nih.gov |
| ProSA (Protein Structure Analysis) | Calculates an overall quality score for a protein structure. | Evaluating the quality of the predicted PR-2 model. | nih.gov |
| ProtParam | Predicts physicochemical properties from a protein sequence. | Calculating the molecular weight and pI of PR-2. | plos.orgnih.gov |
| SOPMA | Predicts the secondary structure of a protein. | Identifying the proportions of helices, sheets, and coils in PR-2. | plos.orgnih.gov |
Biotechnological Research Applications of Antifungal Protein Pr 2
Development of Fungal-Resistant Transgenic Plants Utilizing Antifungal Protein Pr-2 Genes
A primary application of Pr-2 protein research is in the genetic engineering of plants to enhance fungal resistance. nih.gov The strategy involves introducing and overexpressing Pr-2 protein genes in crops, a method that has shown considerable success. numberanalytics.com The overexpression of these genes leads to an increased accumulation of β-1,3-glucanase enzymes, bolstering the plant's innate ability to combat fungal invaders. frontiersin.org
The antifungal efficacy of Pr-2 proteins in transgenic plants is well-documented. nih.gov By targeting and degrading the β-1,3-glucan in fungal cell walls, particularly at the growing hyphal tips where the glucan is most exposed, the Pr-2 enzymes weaken the structure, causing osmotic instability and cell death. nih.gov Research has also revealed a synergistic effect when Pr-2 genes are co-expressed with genes for other PR proteins, such as chitinases (PR-3, PR-8, and PR-11), which break down chitin (B13524), another vital component of fungal cell walls. frontiersin.orgnih.govnih.gov This combination of hydrolytic enzymes provides a more potent and broad-spectrum defense. nih.gov
Numerous studies have demonstrated the successful application of this technology across various plant species, conferring resistance against a range of devastating fungal pathogens. researchgate.net For instance, a specific wheat PR protein, TaLr35PR2, has been identified as a requirement for Lr35-mediated adult plant resistance to leaf rust. researchgate.net The development of transgenic plants expressing Pr-2 genes represents a powerful and direct approach to protecting crops from fungal diseases. biocyclopedia.com
Table 1: Research Findings on Transgenic Plants and this compound
| Plant Species | Gene/Protein | Target Pathogen(s) | Research Finding | Citations |
|---|---|---|---|---|
| Tobacco, Corn | LcCHI2 (Type II chitinase) | General Fungal Pathogens | Overexpression of a chitinase (B1577495), which acts synergistically with Pr-2, conferred increased hydrolytic activity and enhanced resistance. | nih.gov |
| Garlic (Allium sativum) | AsPR2b, AsPR2c | Fusarium spp. | Expression levels of these genes differ between resistant and susceptible cultivars, indicating their role in defense. | nih.govnih.gov |
| Wheat | TaLr35PR2 | Leaf Rust (Puccinia triticina) | The TaLr35PR2 gene is required for Lr35-mediated resistance. | researchgate.net |
| General | PR-2 (β-1,3-glucanase) & PR-3 (Chitinase) | Rhizoctonia solani, Fusarium oxysporum | Co-expression of glucanase and chitinase genes in transgenic plants shows a synergistic antifungal effect, enhancing resistance more effectively than single genes. | nih.gov |
| Various Crops | PR proteins | Botrytis cinerea, Rhizoctonia solani, Fusarium spp. | Overexpression of PR proteins, including β-1,3-glucanases (Pr-2), is a successful strategy for enhancing resistance to a wide range of phytopathogenic fungi. | frontiersin.orgresearchgate.net |
Integration of this compound into Plant Breeding Programs for Enhanced Disease Resistance
Beyond direct genetic modification, Pr-2 genes are valuable tools in modern plant breeding programs. The integration of these genes is largely facilitated by Marker-Assisted Selection (MAS), an indirect selection process where breeders select for a desirable trait based on a molecular marker linked to that trait, rather than the trait itself. wikipedia.org This approach significantly improves the efficiency and precision of developing disease-resistant cultivars. nih.gov
Research has identified specific Pr-2 genes whose expression levels correlate with disease resistance, making them ideal candidates for use as molecular markers. For example, studies in garlic (Allium sativum) have shown that the expression profiles of AsPR2b and AsPR2c genes differ significantly between cultivars that are resistant and susceptible to Fusarium basal rot. nih.govnih.gov This suggests these genes can be used as markers to screen for resistance in garlic breeding programs, allowing for the early selection of promising lines without the need for extensive and time-consuming phenotypic screening. nih.govnih.gov
Using MAS, breeders can more effectively combine, or "pyramid," multiple resistance genes into a single genotype to provide more durable, broad-spectrum resistance. wikipedia.orgnih.gov For instance, a Pr-2 gene marker could be used alongside markers for other resistance genes, such as those for chitinases (PR-3) or other defense pathways. frontiersin.org This process is significantly faster than conventional breeding, potentially reducing the time to develop a new resistant variety by several generations. royalsocietypublishing.org The use of Pr-2 gene markers thus provides a powerful tool to accelerate the development of crops with robust and lasting protection against fungal diseases. nih.gov
Research into this compound as a Component of Novel Biocontrol Agents
There is growing interest in developing novel biocontrol agents as environmentally friendly alternatives to synthetic fungicides, and Pr-2 proteins are promising candidates for this application. researchgate.net Research has demonstrated that Pr-2 proteins exhibit potent antifungal activity in vitro against a wide array of plant pathogenic fungi, including Rhizoctonia solani, Fusarium oxysporum, and Botrytis cinerea. nih.gov
This inherent fungicidal capability suggests that Pr-2 proteins could be developed into bio-pesticides. Such a product could be applied directly to plants or soil to inhibit the growth of pathogenic fungi and prevent infection. Antifungal proteins (AFPs) and peptides are being explored globally as natural antifungal compounds due to their structural diversity, high stability, and broad spectrum of activity. mdpi.com
The development of Pr-2 as a biocontrol agent could involve its production in microbial fermentation systems, allowing for large-scale, cost-effective manufacturing. These purified proteins could then be formulated for agricultural use. This approach aligns with the increasing demand for sustainable agricultural practices and the reduction of chemical pesticide residues on food products. mdpi.com The exploration of Pr-2 and other plant-derived antifungal proteins represents a key strategy in the future of biological crop protection. nih.gov
Exploration of this compound Potential in Material Science and Bio-preservation Research
The potent and stable nature of Pr-2 proteins has led to exploratory research into their applications beyond living plants, specifically in material science and bio-preservation. biocyclopedia.com The ability of some PR proteins to act as food preservatives has been noted, although this is an emerging area of study. taylorfrancis.com Bio-preservation involves using natural antimicrobial compounds to extend the shelf-life and enhance the safety of food, which reduces reliance on chemical preservatives. nih.govfoodandnutritionjournal.org Given their activity against common spoilage fungi, Pr-2 proteins could potentially be used as a natural food additive to prevent fungal contamination in a variety of products. nih.gov
In material science, there is a growing field dedicated to creating biomimetic antifungal materials that imitate natural defense mechanisms. mdpi.com Antifungal proteins and peptides are considered a vital class of compounds for developing such materials. mdpi.com Pr-2 proteins could be incorporated into or coated onto surfaces to create materials that actively resist fungal colonization. Potential applications could include antifungal packaging for food and agricultural products or the treatment of materials susceptible to mold and mildew. This research direction seeks to harness the evolved efficiency of natural antifungal proteins to create novel, "smart" materials with built-in resistance to fungal degradation.
Specific Case Studies: Novel Antifungal Proteins Also Designated Pr 2
Discovery and Detailed Characterization of Antifungal Protein Pr-2 from Non-Canonical Biological Sources (e.g., Pumpkin Rind)
A novel antifungal protein, designated Pr-2, has been successfully isolated and characterized from the rind of pumpkin (Cucurbita maxima). nih.gov The discovery of this protein was the result of a systematic process involving water-soluble extraction, ultrafiltration, cation exchange chromatography, and reverse-phase high-performance liquid chromatography. nih.govacs.org
Initial characterization of the pumpkin rind Pr-2 revealed a molecular mass of approximately 14.8 kDa, a finding determined through matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS). nih.govresearchgate.net Further analysis through automated Edman degradation identified the N-terminal amino acid sequence as QGIGVGDNDGKRGKR-. nih.govacs.org This protein exhibits potent in-vitro antifungal activity, effectively inhibiting the growth of a range of fungal pathogens including Botrytis cinerea, Colletotrichum coccodes, Fusarium solani, Fusarium oxysporum, and Trichoderma harzianum at concentrations between 10-20 microM. nih.govresearchgate.net Notably, this protein is both heat-stable and non-cytotoxic, underscoring its potential as a natural antifungal agent. nih.govacs.org
Table 1: Characteristics of this compound from Pumpkin Rind
| Characteristic | Finding | Reference |
|---|---|---|
| Source | Pumpkin Rind (Cucurbita maxima) | nih.gov |
| Molecular Mass | 14865.57 Da | nih.govacs.org |
| N-terminal Sequence | QGIGVGDNDGKRGKR- | nih.govacs.org |
| Antifungal Activity | Inhibits B. cinerea, C. coccodes, F. solani, F. oxysporum, T. harzianum | nih.govresearchgate.net |
| Effective Concentration | 10-20 µM | nih.gov |
| Properties | Heat-stable, Non-cytotoxic | nih.gov |
Distinct Molecular Mechanisms and Structural Features of These Novel Antifungal Pr-2 Proteins
The antifungal mechanism of the Pr-2 protein from pumpkin rind is fundamentally different from that of canonical Pr-2 proteins. nih.govnih.gov Confocal laser scanning microscopy and SYTOX Green uptake assays have demonstrated that the pumpkin rind Pr-2 targets and disrupts the fungal cell membrane. nih.gov This interaction leads to increased membrane permeability, ultimately causing cell death. nih.govuniprot.org This mode of action is a significant departure from the enzymatic degradation of the cell wall seen with β-1,3-glucanases. nih.gov
While the full three-dimensional structure of the pumpkin rind Pr-2 has not been extensively detailed in the available research, its distinct N-terminal sequence and lower molecular weight are key structural features that differentiate it from the larger, multi-domain canonical Pr-2 proteins. nih.govnih.gov The membrane-disrupting activity suggests the presence of domains or motifs that facilitate lipid bilayer interaction, a characteristic not central to the function of β-1,3-glucanases. nih.gov
Comparative Research and Differentiation with Canonical Plant this compound (β-1,3-Glucanases)
A comparative analysis highlights the significant differences between the novel Pr-2 from pumpkin rind and the canonical β-1,3-glucanase Pr-2 proteins. The most striking distinction lies in their fundamental biochemical function and, consequently, their antifungal mechanism. Canonical Pr-2 proteins are enzymes that hydrolyze β-1,3-glucan, a major component of the fungal cell wall, thereby weakening the wall and leading to osmotic lysis. nih.gov In contrast, the pumpkin rind Pr-2 acts directly on the fungal cell membrane, causing permeabilization. nih.gov
This difference in mechanism is reflected in their structural characteristics. Canonical Pr-2 proteins are typically larger, with molecular masses in the range of 33-36 kDa, and are classified into different classes based on their amino acid sequences and structural domains. nih.gov The Pr-2 from pumpkin rind, with a molecular mass of approximately 14.8 kDa, is significantly smaller. nih.gov Furthermore, their N-terminal sequences are distinct, indicating a lack of close evolutionary or structural relationship.
Table 2: Comparative Analysis of Pumpkin Rind Pr-2 and Canonical Pr-2 (β-1,3-Glucanase)
| Feature | This compound (Pumpkin Rind) | Canonical this compound (β-1,3-Glucanase) | Reference |
|---|---|---|---|
| Primary Function | Fungal cell membrane disruption | Enzymatic hydrolysis of β-1,3-glucan | nih.govnih.gov |
| Mechanism of Action | Increases membrane permeability | Weakens cell wall leading to osmotic lysis | nih.govnih.gov |
| Molecular Mass | ~14.8 kDa | ~33-36 kDa | nih.govnih.gov |
| N-terminal Sequence | QGIGVGDNDGKRGKR- | Varies, distinct from pumpkin Pr-2 | nih.govnih.gov |
| Classification | Not applicable | Classes I, II, and III based on sequence and structure | nih.gov |
Q & A
Q. What methodological approaches are recommended for purifying Pr-2 from plant sources?
Pr-2 can be isolated using sequential steps:
- Water-soluble extraction : Crude protein extraction from pumpkin rinds using aqueous buffers .
- Ultrafiltration : Concentrate proteins via molecular weight cutoff filters (e.g., 10 kDa membranes) .
- Chromatography : Further purification via cation exchange chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC) .
- Validation : Confirm purity using SDS-PAGE (e.g., Laemmli’s method for protein separation ) and MALDI-TOF mass spectrometry for molecular weight verification (14.8 kDa) .
Q. How can researchers quantify Pr-2 concentrations during purification?
- Bradford assay : A rapid colorimetric method using Coomassie Brilliant Blue G-250 for microgram-level quantification .
- UV spectrophotometry : Measure absorbance at 280 nm for purified samples.
- SDS-PAGE densitometry : Compare band intensities to standardized protein ladders .
Q. What structural characteristics define Pr-2?
- Molecular mass : 14,865.57 Da (determined via MALDI-TOF) .
- N-terminal sequence : QGIGVGDNDGKRGKR- (identified by Edman degradation) .
- Classification : Belongs to the PR-2 family of pathogenesis-related proteins, which includes β-1,3-glucanases involved in plant defense .
Q. How is Pr-2’s thermal stability assessed experimentally?
- Incubate purified Pr-2 at elevated temperatures (e.g., 60–100°C) for 30 minutes.
- Test residual antifungal activity against fungi like Fusarium solani using growth inhibition assays .
Advanced Research Questions
Q. What mechanisms underlie Pr-2’s antifungal activity, and how do they differ from other antifungal proteins?
- Membrane disruption : Pr-2 binds to fungal cell surfaces, causing membrane permeabilization (validated via SYTOX Green uptake assays and confocal microscopy) .
- Specificity : Unlike chitinases (PR-3 family) that degrade chitin, Pr-2 targets β-glucan-rich membranes, making it effective against fungi like Botrytis cinerea .
- Non-cytotoxicity : Pr-2 shows no hemolytic activity in mammalian cells, a key advantage for therapeutic applications .
Q. How can conflicting data on Pr-2’s efficacy across fungal species be resolved?
- Strain variability : Test Pr-2 against a broader panel of fungal strains (e.g., Candida spp., Aspergillus spp.) under standardized CLSI guidelines .
- Assay conditions : Control variables such as pH, temperature, and nutrient availability (e.g., RPMI-1640 media for MIC assays) .
- Comparative studies : Cross-validate results with independent labs using shared protocols .
Q. What computational tools are available for designing Pr-2-derived antifungal peptides?
- Rational design : Use platforms like antifungipept for sequence modifications (e.g., multi-point mutations to enhance activity) .
from antifungal.design import multi_point_mutation
mpm_instance = multi_point_mutation("HIHIRHMWLLRRR")
mpm_instance.get_candidate_sequences(positions=[6, 7])
predictions = mpm_instance.predict() # Output includes MIC and probability metrics [[5]]
- QSAR models : Predict antifungal activity based on physicochemical descriptors (e.g., hydrophobicity, charge distribution) .
Q. Does Pr-2 exhibit synergistic effects with other antifungal proteins?
- Combination studies : Co-apply Pr-2 with chitinases (PR-3) or β-1,3-glucanases (PR-2 family) to test enhanced inhibition of fungal pathogens like Fusarium oxysporum .
- Example protocol :
Prepare sub-inhibitory concentrations of Pr-2 and partner proteins.
Measure fungal growth inhibition via plate assays or biomass quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
